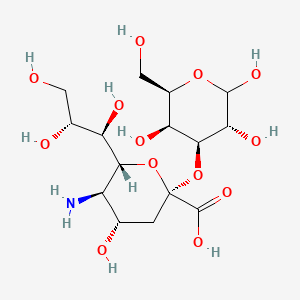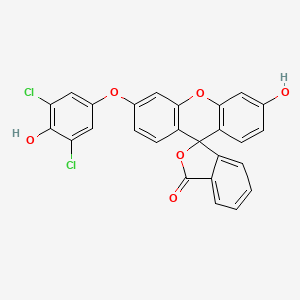
HKOCl-3
描述
HKOCl-3 is a fluorescent probe specifically designed for the detection of hypochlorous acid (HOCl). Hypochlorous acid is a reactive oxygen species that plays a crucial role in various biological processes, including development, innate immunity, and the pathogenesis of several diseases. The compound this compound is known for its ultra-selectivity, ultra-sensitivity, and rapid response in detecting hypochlorous acid, making it a valuable tool in scientific research .
准备方法
The synthesis of HKOCl-3 involves a selective oxidative O-dearylation reaction of 2,6-dichlorophenol towards hypochlorous acid. The reaction conditions typically include the use of acetic acid and hydrobromic acid under reflux for 12 hours in an argon atmosphere. The reaction mixture is then cooled, diluted with ethyl acetate, and washed sequentially with hydrochloric acid, water, and brine
化学反应分析
HKOCl-3 primarily undergoes oxidative reactions with hypochlorous acid. The probe reacts with hypochlorous acid to produce fluorescent products such as fluorescein and its mono- or di-chlorinated derivatives. The reaction is highly selective for hypochlorous acid over other reactive oxygen species, making it an effective tool for detecting hypochlorous acid in complex biological environments .
科学研究应用
HKOCl-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used for live-cell and in vivo imaging to detect endogenous hypochlorous acid production. The probe has been successfully applied in flow cytometry and 96-well microplate assays for quantitative detection of hypochlorous acid. Its applications extend to studying the roles of hypochlorous acid in various biological processes, including development, inflammation, autoimmunity, cancer, and neurodegeneration .
作用机制
The mechanism of action of HKOCl-3 involves a selective oxidative O-dearylation reaction with hypochlorous acid. This reaction leads to the formation of fluorescent products, which can be detected using various imaging techniques. The probe’s ultra-selectivity and ultra-sensitivity are attributed to its ability to react specifically with hypochlorous acid, producing a rapid turn-on fluorescent response .
相似化合物的比较
HKOCl-3 is unique in its ultra-selectivity and ultra-sensitivity for hypochlorous acid detection. Similar compounds include other fluorescent probes designed for reactive oxygen species detection, such as fluorescein-based probes and dichlorofluorescein. this compound stands out due to its higher selectivity and sensitivity towards hypochlorous acid, making it a superior choice for specific applications in biological research .
属性
IUPAC Name |
3'-(3,5-dichloro-4-hydroxyphenoxy)-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14Cl2O6/c27-20-10-15(11-21(28)24(20)30)32-14-6-8-19-23(12-14)33-22-9-13(29)5-7-18(22)26(19)17-4-2-1-3-16(17)25(31)34-26/h1-12,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWYBZBGVRLHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC(=C(C(=C6)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14Cl2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8136319.png)
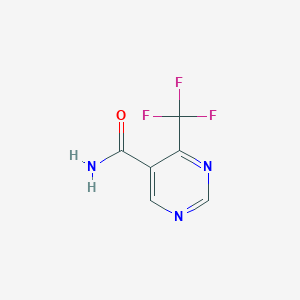
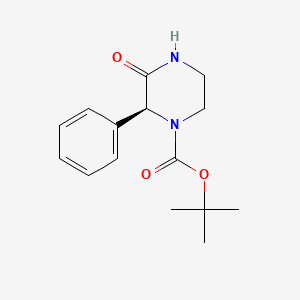
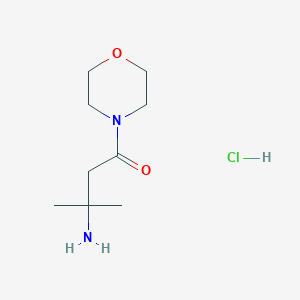
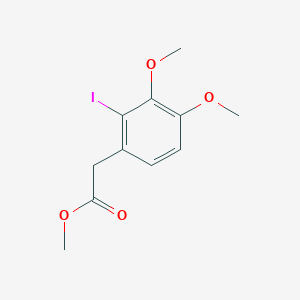
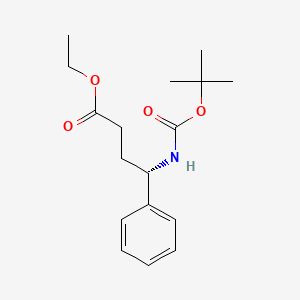
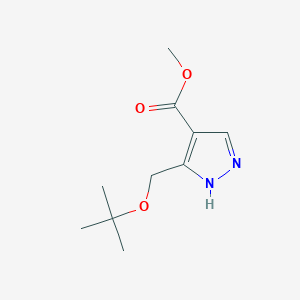
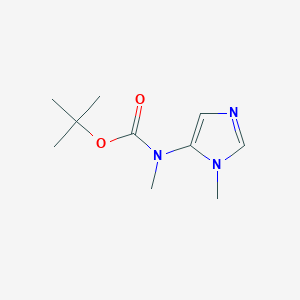
![8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8136376.png)
![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide hydrochloride](/img/structure/B8136378.png)
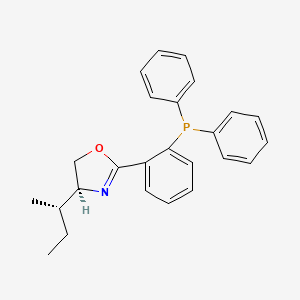
![1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B8136385.png)
